molecular formula C13H21NO3 B14705160 Ethyl 3-(3-oxooctahydroindolizin-5-yl)propanoate CAS No. 25305-20-8

Ethyl 3-(3-oxooctahydroindolizin-5-yl)propanoate

Cat. No.: B14705160
CAS No.: 25305-20-8
M. Wt: 239.31 g/mol
InChI Key: RQGHKMRPEFIQPW-UHFFFAOYSA-N
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Description

Ethyl 3-(3-oxooctahydroindolizin-5-yl)propanoate is a complex organic compound that belongs to the class of esters. This compound features a unique structure that includes an indolizine ring system, which is a bicyclic structure containing nitrogen. The presence of the ester functional group makes it a versatile compound in organic synthesis and various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(3-oxooctahydroindolizin-5-yl)propanoate typically involves the reaction of an appropriate indolizine derivative with ethyl 3-bromopropanoate. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction conditions often require heating to facilitate the formation of the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-oxooctahydroindolizin-5-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 3-(3-oxooctahydroindolizin-5-yl)propanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of ethyl 3-(3-oxooctahydroindolizin-5-yl)propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active indolizine derivative, which can then interact with biological molecules. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(pyridin-2-ylthio)propanoate
  • Ethyl 3-oxo-3-(1,3-thiazol-5-yl)propanoate
  • Ethyl 3,3-di(1H-indol-3-yl)propanoate

Uniqueness

Ethyl 3-(3-oxooctahydroindolizin-5-yl)propanoate is unique due to its indolizine ring system, which imparts specific chemical and biological properties. This structural feature distinguishes it from other esters and makes it a valuable compound in various research and industrial applications.

Properties

CAS No.

25305-20-8

Molecular Formula

C13H21NO3

Molecular Weight

239.31 g/mol

IUPAC Name

ethyl 3-(3-oxo-2,5,6,7,8,8a-hexahydro-1H-indolizin-5-yl)propanoate

InChI

InChI=1S/C13H21NO3/c1-2-17-13(16)9-7-11-5-3-4-10-6-8-12(15)14(10)11/h10-11H,2-9H2,1H3

InChI Key

RQGHKMRPEFIQPW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1CCCC2N1C(=O)CC2

Origin of Product

United States

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